2-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Description

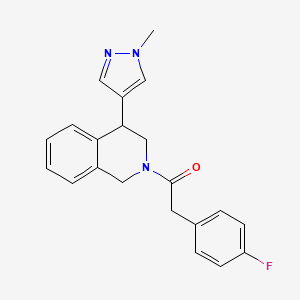

The compound 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a heterocyclic molecule featuring a dihydroisoquinoline core fused with a methylpyrazole moiety and a 4-fluorophenyl-substituted ethanone group.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c1-24-12-17(11-23-24)20-14-25(13-16-4-2-3-5-19(16)20)21(26)10-15-6-8-18(22)9-7-15/h2-9,11-12,20H,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOLPWCFUIZJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.43 g/mol. The structure features a 4-fluorophenyl group and a 1-methyl-1H-pyrazol-4-yl moiety linked to a 3,4-dihydroisoquinoline scaffold, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of pyrazole can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been a focus of investigation. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. In vitro studies have shown that certain pyrazole compounds can reduce prostaglandin synthesis, thereby alleviating inflammatory responses .

Neuroprotective Effects

Neuroinflammation is a significant factor in neurodegenerative diseases such as Parkinson's disease. Compounds similar to this compound have been reported to exhibit neuroprotective effects by inhibiting microglial activation and reducing nitric oxide production in response to inflammatory stimuli . This suggests a potential therapeutic role in neurodegenerative disorders.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Inhibition of COX Enzymes : Similar compounds have shown selective inhibition of COX-2 over COX-1, which is beneficial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Apoptosis Induction : The structural components allow for interaction with apoptotic pathways, promoting programmed cell death in cancerous cells .

Study on Anticancer Activity

A study published in ACS Omega investigated the anticancer potential of several pyrazole derivatives. Among them, one derivative exhibited an IC50 value of 0.011 μM against COX-II, indicating potent inhibitory action compared to standard drugs like Celecoxib .

Anti-inflammatory Research

Research conducted on pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models. The compounds were tested for their ability to reduce edema and inflammation markers, showing promising results that warrant further exploration in clinical settings .

Data Summary Table

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds that share structural similarities with 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Properties

Research has demonstrated that related compounds can act as effective anti-inflammatory agents. The incorporation of the pyrazole moiety is particularly relevant, as it has been linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes .

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies indicate that similar structures can prevent neuronal cell death in models of neurodegenerative diseases, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems .

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step synthetic routes that include reactions such as cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of a derivative compound in inhibiting tumor growth in xenograft models. The derivative was shown to significantly reduce tumor volume compared to controls, with minimal toxicity observed in normal tissues .

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the anti-inflammatory properties of a related compound, demonstrating its ability to reduce pro-inflammatory cytokines in vitro. This study provided insights into the potential use of such compounds for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Core Heterocycles

- Target Compound: Combines a 3,4-dihydroisoquinoline (a partially saturated bicyclic system) with a 1-methylpyrazole substituent.

- Triazole-Based Analogs: describes 2-(4-(2,4-difluorophenyl)-5-(phenylsulfonyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which replaces the dihydroisoquinoline with a triazole ring. Triazoles are known for metabolic stability and hydrogen-bonding capacity, but the saturated dihydroisoquinoline in the target may improve lipophilicity .

- Pyrazolo-Pyrimidine Derivatives: and highlight compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, which feature fused pyrazolo-pyrimidine cores. These systems offer extended π-conjugation, contrasting with the partially saturated dihydroisoquinoline in the target .

Substituent Effects

- Fluorophenyl vs. Chlorophenyl: evaluates (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones, where the 4-chlorophenyl group contributes to antibacterial activity.

- Sulfonyl and Methanesulfonyl Groups : Compounds in and incorporate sulfonyl groups, which improve solubility and target affinity via polar interactions. The absence of such groups in the target compound suggests a trade-off between hydrophilicity and passive diffusion .

Comparative Methods

Antibacterial and Antifungal Activity

reports that (Z)-1-(4-chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22) exhibits potent activity against Gram-positive and Gram-negative bacteria (MIC: 12.5–25 µg/mL) and fungi (MIC: 6.25 µg/mL). The target compound’s 4-fluorophenyl group may similarly enhance antimicrobial efficacy by modulating electron-withdrawing effects .

Anticancer Potential

Compounds with dihydroisoquinoline cores (e.g., topoisomerase inhibitors) and pyrazole moieties (e.g., kinase inhibitors) are frequently explored in oncology. The target’s structure aligns with scaffolds known to interfere with DNA replication or protein kinases, though specific data are lacking .

Data Tables

Table 1: Structural Comparison of Ethanone Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone?

- Methodological Answer : The synthesis typically involves coupling reactions between fluorophenyl ethanone precursors and substituted dihydroisoquinoline intermediates. For example, analogous compounds are synthesized via nucleophilic substitution using potassium carbonate in DMF under reflux, followed by purification via column chromatography . Key steps include intermediate preparation (e.g., halogenated pyrazole derivatives) and optimization of reaction stoichiometry to minimize by-products.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, such as the fluorophenyl group and pyrazole-methyl linkage. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if applicable) resolves stereochemical ambiguities .

Q. What are the standard protocols for assessing this compound’s solubility and stability in biological assays?

- Methodological Answer : Solubility is tested in polar (e.g., DMSO, water) and non-polar solvents using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound under physiological conditions (pH 7.4, 37°C) and monitoring degradation via LC-MS over 24–72 hours. For in vitro assays, DMSO stock solutions are recommended, with concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

- Methodological Answer : Reaction parameters such as solvent polarity (e.g., DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) must be systematically varied. Design of Experiments (DoE) approaches, like factorial design, can identify critical factors. For example, reducing reaction time or using scavengers (e.g., molecular sieves) may suppress side reactions like over-alkylation .

Q. What methodologies are used to evaluate this compound’s biological activity against drug-resistant microbial strains?

- Methodological Answer : Antimicrobial efficacy is assessed using serial dilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including multidrug-resistant isolates. Synergy studies with standard antibiotics (e.g., ciprofloxacin) are conducted using checkerboard assays. For fungal pathogens (e.g., C. albicans), time-kill curves and biofilm disruption assays are recommended .

Q. How can researchers investigate the structure-activity relationship (SAR) of modifications to the pyrazole or dihydroisoquinoline moieties?

- Methodological Answer : SAR studies require synthesizing analogs with systematic substitutions (e.g., replacing fluorine with chlorine or altering methyl group positions on the pyrazole). Biological activity data (e.g., IC₅₀ values) are correlated with computational models (e.g., molecular docking or QSAR) to identify critical pharmacophores. For example, electron-withdrawing groups on the phenyl ring may enhance target binding affinity .

Q. What experimental designs are suitable for assessing environmental fate and degradation pathways of this compound?

- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL), including:

- Abiotic degradation : Hydrolysis (pH 2–12) and photolysis (UV exposure) in simulated environmental matrices.

- Biotic degradation : Microbial consortium assays to identify metabolites via GC-MS or LC-HRMS.

- Ecotoxicology : Acute/chronic toxicity testing in model organisms (e.g., Daphnia magna) .

Q. How should researchers resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across cell lines)?

- Methodological Answer : Contradictions may arise from differences in cell permeability, metabolic activity, or assay conditions. Standardize protocols by:

- Using isogenic cell lines to control for genetic variability.

- Validating target engagement via Western blot or fluorescence polarization.

- Replicating assays with independent batches of the compound to rule out batch-specific impurities .

Methodological Considerations for Data Interpretation

- Data Contradiction Analysis : Use meta-analysis frameworks to reconcile discrepancies. For example, apply statistical tools (e.g., Bland-Altman plots) to compare IC₅₀ values across labs, considering variables like serum concentration in cell media or incubation time .

- Theoretical Frameworks : Link findings to established mechanisms (e.g., kinase inhibition or oxidative stress pathways) to contextualize results. For environmental studies, align degradation data with QSAR models predicting persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.